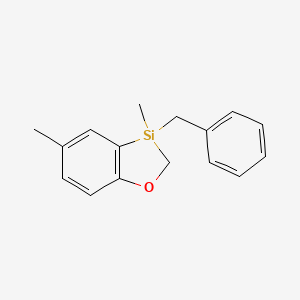
3-Benzyl-3,5-dimethyl-2,3-dihydro-1,3-benzoxasilole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Benzyl-3,5-dimethyl-2,3-dihydro-1,3-benzoxasilole is a unique organosilicon compound characterized by its benzoxasilole core structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Benzyl-3,5-dimethyl-2,3-dihydro-1,3-benzoxasilole typically involves the reaction of appropriate benzyl and dimethyl precursors with a silicon source. One common method includes the use of benzyl chloride, dimethylchlorosilane, and a base such as sodium hydride. The reaction is carried out under an inert atmosphere, often at elevated temperatures to facilitate the formation of the benzoxasilole ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production.
Análisis De Reacciones Químicas
Types of Reactions
3-Benzyl-3,5-dimethyl-2,3-dihydro-1,3-benzoxasilole can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the benzyl or dimethyl groups, often using reagents like sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Sodium methoxide, potassium tert-butoxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzoxasilole derivatives with hydroxyl or carbonyl groups, while reduction may produce fully reduced benzoxasilole compounds.
Aplicaciones Científicas De Investigación
3-Benzyl-3,5-dimethyl-2,3-dihydro-1,3-benzoxasilole has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organosilicon compounds.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development, particularly in the design of silicon-containing pharmaceuticals.
Industry: Utilized in the production of advanced materials, including polymers and coatings, due to its unique structural properties.
Mecanismo De Acción
The mechanism by which 3-Benzyl-3,5-dimethyl-2,3-dihydro-1,3-benzoxasilole exerts its effects involves interactions with molecular targets such as enzymes or receptors. The silicon atom in the benzoxasilole ring can participate in unique bonding interactions, influencing the compound’s reactivity and biological activity. Pathways involved may include the modulation of enzyme activity or the alteration of cellular signaling processes.
Comparación Con Compuestos Similares
Similar Compounds
- 3-Benzyl-3,5-dimethyl-2,3-dihydro-1H-benzimidazole
- 3-Benzyl-3,5-dimethyl-2,3-dihydro-1H-benzoxazole
Uniqueness
3-Benzyl-3,5-dimethyl-2,3-dihydro-1,3-benzoxasilole is unique due to the presence of the silicon atom in its structure, which imparts distinct chemical and physical properties compared to its carbon-based analogs
Propiedades
Número CAS |
140435-90-1 |
|---|---|
Fórmula molecular |
C16H18OSi |
Peso molecular |
254.40 g/mol |
Nombre IUPAC |
3-benzyl-3,5-dimethyl-2H-1,3-benzoxasilole |
InChI |
InChI=1S/C16H18OSi/c1-13-8-9-15-16(10-13)18(2,12-17-15)11-14-6-4-3-5-7-14/h3-10H,11-12H2,1-2H3 |
Clave InChI |
FIFYBINNCKROKW-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC2=C(C=C1)OC[Si]2(C)CC3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


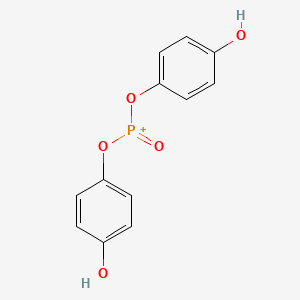

![N-[5-(2,6-Dimethyl-4-pyridyl)-4-(3-methylphenyl)-1,3-thiazol-2-YL]acetamide](/img/structure/B14260286.png)
![1,10-Phenanthroline, 2,9-bis[2,6-bis(4-pentenyloxy)phenyl]-](/img/structure/B14260290.png)
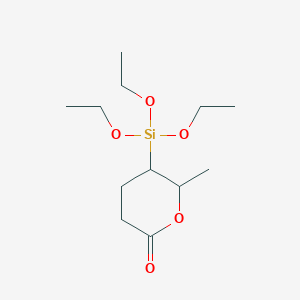
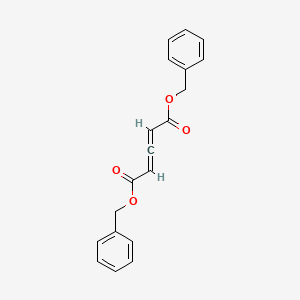
![N-methyl-N-[4-(3-methylphenyl)-5-(2-methylpyridin-4-yl)-1,3-thiazol-2-yl]pyridine-3-carboxamide](/img/structure/B14260300.png)
![4-{[5-(2-Carboxyethenyl)-1H-imidazol-1-yl]methyl}benzoic acid](/img/structure/B14260310.png)

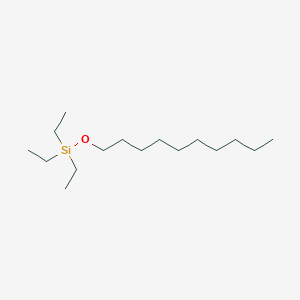
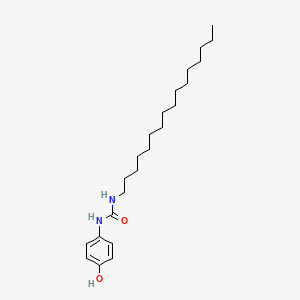
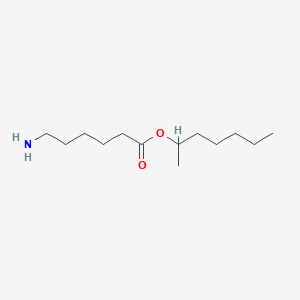
![1,1'-[1,2-Phenylenedi(ethyne-2,1-diyl)]bis(2-ethynylbenzene)](/img/structure/B14260348.png)
![4-methyl-N-[4-[1-[4-(N-(4-methylphenyl)anilino)phenyl]cyclohexyl]phenyl]-N-phenylaniline](/img/structure/B14260351.png)
